Telmisartán EP Impureza B Éster Metílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

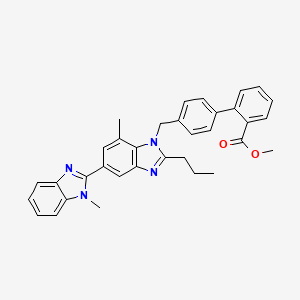

4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C34H32N4O2 and its molecular weight is 528.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mejora de la solubilidad y la velocidad de disolución

Telmisartán, el compuesto principal del Telmisartán EP Impureza B Éster Metílico, es un potente fármaco antihipertensivo con muy baja solubilidad acuosa, especialmente en un pH que oscila entre 3 y 9 . Esto da como resultado una biodisponibilidad deficiente. Se ha realizado investigación para mejorar la solubilidad y la velocidad de disolución de Telmisartán sin necesidad de costosos procedimientos de varios pasos y sin incluir alcalinizantes .

Modificación de la síntesis

Se ha investigado la modificación de la síntesis de Telmisartán, un fármaco antihipertensivo . Esta investigación tiene como objetivo superar muchas de las desventajas asociadas con las síntesis informadas anteriormente .

Patrón de referencia para el análisis

El this compound se utiliza como patrón de referencia para el análisis de Telmisartán . Esto es importante para garantizar la calidad y la pureza del fármaco.

Perfilado de impurezas

Este compuesto se utiliza en el perfilado de impurezas de Telmisartán según los límites y valores umbral especificados por las respectivas legislaciones de fármacos, la FDA y las directrices de farmacopeas durante la producción comercial de Telmisartán y sus formulaciones relacionadas .

Intermedio en la síntesis a gran escala

El 1,7’-Dimetil-2’-propil[2,5’-bi-1H-benzimidazol]-1’-il)metil][1,1’-bifenil]-2-ácido carboxílico Éster Metílico se utiliza como producto intermedio en la síntesis a gran escala de Telmisartán . <a data-citationid="324f91fc

Mecanismo De Acción

Mode of Action

Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .

Biochemical Pathways

The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Pharmacokinetics

Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .

Análisis Bioquímico

Biochemical Properties

It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .

Molecular Mechanism

Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Temporal Effects in Laboratory Settings

Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .

Metabolic Pathways

Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, is known to have effects on various subcellular compartments .

Propiedades

Número CAS |

1338830-37-7 |

|---|---|

Fórmula molecular |

C34H32N4O2 |

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

InChI |

InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |

Clave InChI |

WJRRPROEHFGSPK-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

SMILES canónico |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)